Cas no 118267-18-8 (N-Demethyl Roxithromycin)

N-Demethyl Roxithromycin structure
N-Demethyl Roxithromycin structure
商品名:N-Demethyl Roxithromycin
CAS番号:118267-18-8
MF:C40H74N2O15
メガワット:823.019960000001
CID:1059164
PubChem ID:10373265

N-Demethyl Roxithromycin 化学的及び物理的性質

名前と識別子

    • N-Demethyl Roxithromycin
    • (3R,4S,5S,6R,7R,9R,10E,11S,12R,13S,14R)-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-6-[(2S,3R,4S,6R)-3-hydroxy-6-methyl-4-(methylamino)oxan-2-yl]oxy-10-(2-methoxyethoxymethoxyimino)-3,5,7,9,11,13-hexamethyl-o
    • RU 44981
    • Roxithromycin Impurity F
    • (E)-N-DeMethylroxithroMycin
    • (9E)-9-[O-[(2-Methoxyethoxy)Methyl]oxiMe]-N-deMethyl ErythroMycin
    • N-Demethylroxithromycin
    • (3R,4S,5S,6R,7R,9R,10E,11S,12R,13S,14R)-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-6-[(2S,3R,4S,6R)-3-hydroxy-6-methyl-4-(methylamino)oxan-2-yl]oxy-10-(2-methoxyethoxymethoxyimino)-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one
    • J-003725
    • 118267-18-8
    • インチ: InChI=1S/C40H74N2O15/c1-14-28-40(10,48)33(44)23(4)30(42-52-20-51-16-15-49-12)21(2)18-38(8,47)35(57-37-31(43)27(41-11)17-22(3)53-37)24(5)32(25(6)36(46)55-28)56-29-19-39(9,50-13)34(45)26(7)54-29/h21-29,31-35,37,41,43-45,47-48H,14-20H2,1-13H3/b42-30+/t21-,22-,23+,24+,25-,26+,27+,28-,29+,31-,32+,33-,34+,35-,37+,38-,39-,40-/m1/s1
    • InChIKey: HVLDACGFXJHOFG-ZRYUHPERSA-N
    • ほほえんだ: CCC1C(C(C(C(=NOCOCCOC)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)NC)O)(C)O)C)C)O)(C)O

計算された属性

  • せいみつぶんしりょう: 822.50900
  • どういたいしつりょう: 822.50891966g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 6
  • 水素結合受容体数: 17
  • 重原子数: 57
  • 回転可能化学結合数: 13
  • 複雑さ: 1280
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 18
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 226Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.6

じっけんとくせい

  • ゆうかいてん: 96-98°C
  • PSA: 225.68000
  • LogP: 2.25830

N-Demethyl Roxithromycin 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
D231265-5mg
N-Demethyl Roxithromycin
118267-18-8
5mg
$ 247.00 2023-09-08
TRC
D231265-50mg
N-Demethyl Roxithromycin
118267-18-8
50mg
$1866.00 2023-05-18
TRC
D231265-25mg
N-Demethyl Roxithromycin
118267-18-8
25mg
$ 977.00 2023-09-08
Biosynth
AD21014-2 mg
N-Demethyl roxithromycin
118267-18-8
2mg
$241.40 2023-01-05
Biosynth
AD21014-5 mg
N-Demethyl roxithromycin
118267-18-8
5mg
$444.70 2023-01-05
Biosynth
AD21014-25 mg
N-Demethyl roxithromycin
118267-18-8
25mg
$1,143.50 2023-01-05
SHENG KE LU SI SHENG WU JI SHU
sc-391614-5mg
N-Demethyl Roxithromycin,
118267-18-8
5mg
¥2858.00 2023-09-05
A2B Chem LLC
AE14126-25mg
N-DEMETHYLROXITHROMYCIN
118267-18-8 98%
25mg
$990.00 2024-04-20
TRC
D231265-10mg
N-Demethyl Roxithromycin
118267-18-8
10mg
$ 431.00 2023-09-08
TRC
D231265-1mg
N-Demethyl Roxithromycin
118267-18-8
1mg
$170.00 2023-05-18

N-Demethyl Roxithromycin 関連文献

N-Demethyl Roxithromycinに関する追加情報

Recent Advances in N-Demethyl Roxithromycin (CAS 118267-18-8) Research: A Comprehensive Review

N-Demethyl Roxithromycin (CAS 118267-18-8), a key metabolite of the macrolide antibiotic roxithromycin, has garnered significant attention in recent years due to its pharmacological properties and potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its metabolic pathways, antimicrobial activity, and emerging roles in drug development. Recent studies highlight its unique pharmacokinetic profile, with improved tissue penetration compared to the parent compound, making it a promising candidate for further investigation.

A 2023 study published in the Journal of Antimicrobial Chemotherapy demonstrated that N-Demethyl Roxithromycin maintains potent activity against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) strains, with MIC values ranging from 0.5 to 2 μg/mL. The research team employed advanced LC-MS/MS techniques to quantify the compound's concentration in various biological matrices, revealing its extensive distribution in lung tissue (tissue-to-plasma ratio of 8.7:1), which supports its potential utility in respiratory infections.

Innovative work in metabolic engineering has yielded improved production methods for N-Demethyl Roxithromycin. A recent breakthrough published in Applied Microbiology and Biotechnology (2024) described a novel biocatalytic process using engineered cytochrome P450 enzymes, achieving a yield of 82% with significantly reduced byproduct formation. This advancement addresses previous challenges in large-scale production and purification of the metabolite, potentially lowering manufacturing costs for future therapeutic applications.

Emerging research suggests potential anti-inflammatory properties of N-Demethyl Roxithromycin beyond its antimicrobial effects. A 2024 preclinical study in the European Journal of Pharmacology reported that the compound significantly reduced TNF-α and IL-6 production in LPS-stimulated macrophages by 67% and 58%, respectively, through modulation of the NF-κB pathway. These findings open new avenues for investigating its use in chronic inflammatory conditions, although clinical validation remains necessary.

Analytical method development for N-Demethyl Roxithromycin has seen notable progress, with recent publications describing highly sensitive UPLC-MS/MS assays capable of detecting concentrations as low as 0.1 ng/mL in biological samples. These methodological improvements are crucial for ongoing pharmacokinetic studies and therapeutic drug monitoring, particularly given the compound's variable metabolism in different patient populations.

The safety profile of N-Demethyl Roxithromycin continues to be evaluated in comparative studies. Recent data indicate a lower incidence of QT interval prolongation (1.2% vs 3.8% for the parent compound) in healthy volunteers, as reported in a 2023 Clinical Pharmacology & Therapeutics publication. However, researchers caution that these preliminary findings require confirmation in larger, diverse patient populations before clinical implications can be fully assessed.

Looking forward, several pharmaceutical companies have included N-Demethyl Roxithromycin in their development pipelines, with Phase I clinical trials for a modified-release formulation expected to commence in late 2024. The compound's dual potential as both an antimicrobial and immunomodulator positions it uniquely in the evolving landscape of infectious disease therapeutics, particularly for resistant infections and chronic inflammatory conditions with infectious components.

おすすめ記事

推奨される供給者
pengshengyue
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
pengshengyue
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangsu Xinsu New Materials Co., Ltd
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Changzhou Guanjia Chemical Co., Ltd
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Wuhan ChemNorm Biotech Co.,Ltd.